N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an ethoxy and methyl-substituted propanamide moiety
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-22-15(2)18(21)19(3)12-17-10-11-20(14-17)13-16-8-6-5-7-9-16/h5-9,15,17H,4,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHDQAKDABEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-3-pyrrolidinone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with ethyl chloroformate and methylamine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or ethyl chloroformate in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or ethoxy derivatives.
Scientific Research Applications
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: Shares the pyrrolidine and benzyl moieties but lacks the ethoxy and methyl-substituted propanamide group.
N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine: Similar structure but with an ethanamine group instead of the propanamide moiety.
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
